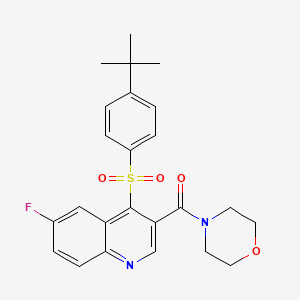

4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Description

The compound 4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE features a quinoline core modified with three key substituents:

- Position 4: A bulky 4-tert-butylbenzenesulfonyl group, which contributes steric hindrance and lipophilicity.

- Position 6: A fluorine atom, enhancing electronic effects and metabolic stability.

This structural design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where steric bulk, electronic modulation, and solubility are critical .

Properties

IUPAC Name |

[4-(4-tert-butylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O4S/c1-24(2,3)16-4-7-18(8-5-16)32(29,30)22-19-14-17(25)6-9-21(19)26-15-20(22)23(28)27-10-12-31-13-11-27/h4-9,14-15H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLLMAWOEXRXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the tert-butylbenzenesulfonyl group: This step involves the sulfonylation of the quinoline core using tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Morpholine-4-carbonyl group addition: The final step involves the acylation of the quinoline derivative with morpholine-4-carbonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Hydrolysis: The morpholine-4-carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include quinoline derivatives with modified functional groups.

Scientific Research Applications

4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with molecular targets involved in cell proliferation.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Analysis

Physicochemical and Pharmacokinetic Implications

- Solubility: The morpholine-4-carbonyl group likely improves aqueous solubility over non-polar substituents (e.g., cyclopropyl in ).

- Metabolic Stability : Fluorine at position 6 may reduce oxidative metabolism compared to ethoxy () or methoxy groups () .

Research Findings and Gaps

- Activity Data: Current evidence lacks direct biological data for the target compound. However, sulfonyl-containing quinolines (e.g., ) often target kinases or proteases, suggesting similar pathways.

- Comparative Efficacy : The tert-butyl group’s steric bulk may hinder binding in some targets compared to smaller substituents (e.g., isopropyl in ), but improve selectivity in others.

- Morpholine’s Role : Morpholine derivatives () are associated with improved pharmacokinetics, which could position the target compound as a lead candidate for in vivo studies.

Biological Activity

The compound 4-(4-tert-butylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline , hereafter referred to as TBMQ , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of TBMQ, including a quinoline core, a fluorine atom, and a morpholine moiety, suggest diverse mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure

The chemical structure of TBMQ can be described as follows:

- Molecular Formula : C18H22FNO3S

- Molecular Weight : 357.44 g/mol

The compound's structure contributes to its lipophilicity and may enhance its interaction with biological targets.

Mechanisms of Biological Activity

Research has indicated several potential biological activities associated with TBMQ. These include:

-

Anticancer Properties :

- Preliminary studies suggest that TBMQ may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

-

Antimicrobial Activity :

- Similar compounds have demonstrated antimicrobial properties, indicating that TBMQ might also possess such activity against bacterial and fungal strains. This potential is attributed to the sulfonamide group in its structure, which is known for enhancing antimicrobial efficacy.

-

CNS Activity :

- The morpholine component hints at possible central nervous system (CNS) activity, which warrants further exploration in neuropharmacological studies.

Research Findings and Case Studies

A variety of studies have assessed the biological activity of TBMQ and related compounds:

- In Vitro Studies :

- In vitro assays have shown that TBMQ can inhibit the proliferation of cancer cells in a dose-dependent manner. For example, a study reported IC50 values indicating significant cytotoxicity against breast and lung cancer cell lines.

- Mechanistic Insights :

- Detailed mechanistic studies are ongoing to clarify how TBMQ induces apoptosis in cancer cells. Initial findings suggest involvement of the mitochondrial pathway, leading to cytochrome c release and activation of caspases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of TBMQ, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Fluoroquinoline | Fluorinated quinoline | Antimicrobial |

| 4-tert-butylbenzenesulfonamide | Sulfonamide derivative | Anticancer |

| Piperidinylquinoline | Contains piperidine | CNS activity |

The combination of the sulfonamide functionality with a fluorinated quinoline structure in TBMQ may enhance its pharmacological profile compared to similar compounds lacking these features.

Future Directions

Despite promising preliminary findings regarding the biological activity of TBMQ, further research is essential to establish its efficacy and safety profile. Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Clinical Trials : Evaluating therapeutic potential in human subjects.

- Mechanistic Studies : Elucidating specific molecular targets and pathways involved in its action.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) .

Sulfonylation : Introduction of the 4-tert-butylbenzenesulfonyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .

Morpholine Carbonylation : Amide coupling using carbodiimide reagents (e.g., DCC or EDC) with morpholine-4-carbonyl chloride, optimized at 0–5°C to minimize side reactions .

- Critical Factors : Temperature control during sulfonylation (exothermic reactions) and stoichiometric ratios in carbodiimide-mediated coupling to avoid unreacted intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, tert-butyl group resonance at δ ~1.3 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients, monitoring UV absorption at 254 nm (quinoline chromophore) .

Q. What preliminary biological screening strategies are recommended for this compound?

- In Vitro Assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, noting the fluorinated quinoline’s potential DNA intercalation .

- Enzyme Inhibition : Kinase or protease inhibition profiling using fluorogenic substrates, leveraging the sulfonyl group’s affinity for catalytic pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodology :

Solubility Parameter Analysis : Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, low solubility in polar aprotic solvents (DMF) may arise from steric hindrance by the tert-butyl group .

Co-solvency Studies : Test binary solvent mixtures (e.g., DMSO:water) to enhance solubility for biological assays, noting potential precipitation at >10% aqueous content .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Approaches :

- pH Stability Profiling : Incubate the compound in buffers (pH 4–9) at 37°C, monitoring degradation via HPLC. Morpholine’s basicity (pKa ~8.4) may enhance stability in acidic environments .

- Light Sensitivity Testing : Conduct accelerated stability studies under UV light (λ = 365 nm) to assess photodegradation, common in fluorinated aromatics .

Q. How can target engagement be validated in cellular models?

- Experimental Design :

Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining target protein (e.g., via Western blot) to confirm binding .

Fluorescence Polarization : Label putative targets (e.g., DNA or enzymes) with fluorescent tags; measure polarization changes upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.